molecular formula C19H15N3O2S B7477548 7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one

7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one

Cat. No. B7477548
M. Wt: 349.4 g/mol
InChI Key: TZROTSPTUOOKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one, also known as "MTT," is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MTT belongs to the family of chromone derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of MTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, MTT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. MTT has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MTT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTT can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that MTT can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

MTT has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and can be easily modified to generate analogs with different properties. However, MTT also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on MTT. One area of interest is the development of MTT-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of MTT as a fluorescent probe for imaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action of MTT and to explore its potential applications in other fields such as material science and agriculture.

Synthesis Methods

MTT can be synthesized using a variety of methods, including the reaction of 4-phenyl-1,2,4-triazole-3-thiol with 7-methylchromone-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate Schiff base, which is then reduced to the final product using sodium borohydride.

Scientific Research Applications

MTT has been studied extensively for its potential applications in various scientific fields. In medicine, MTT has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial activities. In agriculture, MTT has been used as a fungicide and insecticide. In material science, MTT has been used as a fluorescent probe and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

7-methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-7-8-16-14(10-18(23)24-17(16)9-13)11-25-19-21-20-12-22(19)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZROTSPTUOOKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NN=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.